molecular formula C10H17NO2S2 B2382883 {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid CAS No. 852388-91-1

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid

Cat. No. B2382883
CAS RN: 852388-91-1
M. Wt: 247.37
InChI Key: NCIPUDYBLPRKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid is a chemical compound with the molecular formula C10H17NO2S2 and a molecular weight of 247.38 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two methyl groups attached to the carbon atoms at the 2nd and 6th positions of the ring . The piperidine ring is attached to a carbonothioyl group, which is further attached to a thioacetic acid group .

Scientific Research Applications

Proteomics Research

The compound’s thioester moiety makes it suitable for proteomics studies. Researchers use it as a reagent for protein labeling, affinity purification, and mass spectrometry-based analyses. Its stability and specificity contribute to its utility in proteomic investigations.

References:

properties

IUPAC Name

2-(2,6-dimethylpiperidine-1-carbothioyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S2/c1-7-4-3-5-8(2)11(7)10(14)15-6-9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIPUDYBLPRKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=S)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839172
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid

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